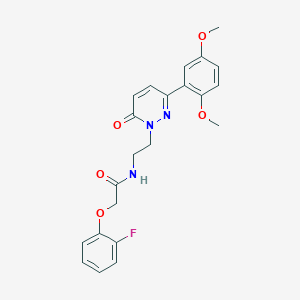
N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H22FN3O5 and its molecular weight is 427.432. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
- Synthesis and Herbicidal Activity of Related Compounds : Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides were synthesized and evaluated for their herbicidal activities. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds, with compounds 4a–4i showing promising results in both pre-emergence and post-emergence treatment against various weeds at a specific dosage (Wu et al., 2011).
Metabolite Synthesis
- Metabolites of Similar Compounds : Efficient syntheses of certain metabolites of related compounds were achieved. These metabolites have potential implications in various research fields including pharmaceuticals (Mizuno et al., 2006).
Anticancer Potential
- Modification for Anticancer Effects : A study focused on modifying a compound structurally similar to N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide, specifically by replacing the acetamide group with alkylurea. The modified compounds exhibited remarkable anticancer effects and reduced toxicity, suggesting their potential as effective anticancer agents (Wang et al., 2015).
Anti-inflammatory Activity
- Synthesis of Derivatives with Anti-inflammatory Activity : Research was conducted on synthesizing derivatives of a similar compound which showed significant anti-inflammatory activities. These activities are crucial for the development of new pharmaceutical agents (Sunder & Maleraju, 2013).
ACAT Inhibition for Disease Treatment
- Clinical Candidate for Disease Treatment : A related compound was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This inhibitor showed potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Corrosion Inhibition
- Effect on Steel Corrosion : A study on ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a compound related to the one , demonstrated its efficacy in inhibiting corrosion of mild steel in hydrochloric acid, indicating its potential use in corrosion protection (Ghazoui et al., 2017).
Antifungal Agents
- Development as Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, structurally similar to the queried compound, were identified as antifungal agents against various species, showing broad-spectrum antifungal activity. This suggests their application in developing new antifungal medications (Bardiot et al., 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Compounds structurally related were synthesized and evaluated for antimicrobial activity, showing effectiveness against selected microbial species. These findings are significant in the search for new antimicrobial agents (Gul et al., 2017).
Propiedades
IUPAC Name |
N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5/c1-29-15-7-9-19(30-2)16(13-15)18-8-10-22(28)26(25-18)12-11-24-21(27)14-31-20-6-4-3-5-17(20)23/h3-10,13H,11-12,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUGRMISRCMGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)
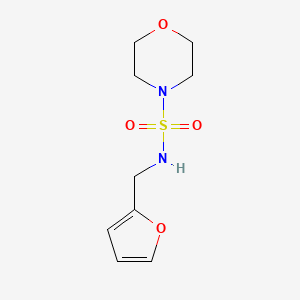
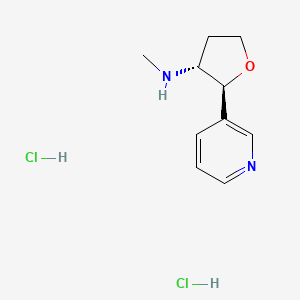
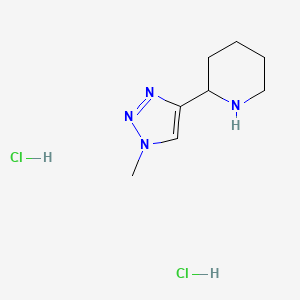
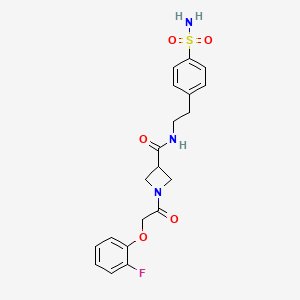
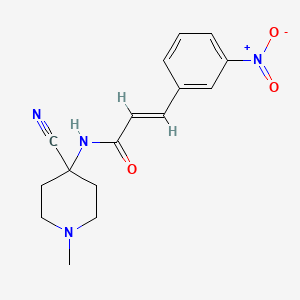
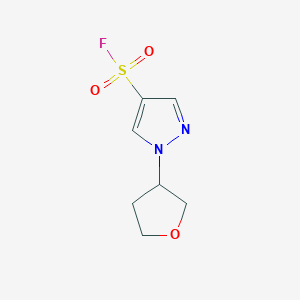
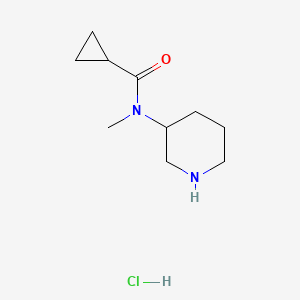
![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)
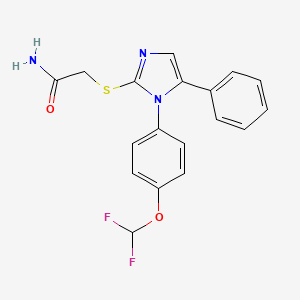
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
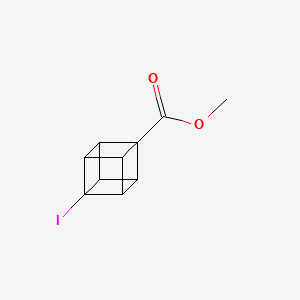
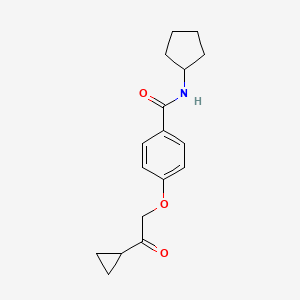
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)